

Application Notes and Protocols for Trace Thorium Analysis in Gold

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Compound of Interest

Compound Name: Gold;thorium

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Introduction

The accurate determination of trace levels of thorium in high-purity gold is critical in various scientific and industrial fields. In the context of drug development, particularly for radiopharmaceuticals, the presence of even minute quantities of radioactive impurities like thorium can have significant implications for product safety and efficacy. Gold is often used in the synthesis of novel drug delivery systems and diagnostic agents, making the quantification of elemental impurities a regulatory requirement. Furthermore, in geological and material sciences, trace element analysis provides insights into the origin and purity of gold samples.

This document provides a detailed methodology for the sample preparation and analysis of trace thorium in a gold matrix. The protocol involves the complete dissolution of the gold sample, selective removal of the gold matrix to prevent interference, followed by the separation and preconcentration of thorium using extraction chromatography, and final quantification by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Data Presentation

The following table summarizes the expected performance of the described analytical method for the determination of trace thorium in a gold matrix.

Parameter	Value	Notes
Sample Size	1 g	
Digestion Method	Aqua Regia	Complete dissolution of the gold matrix.
Gold Matrix Removal	> 99.9%	Selective precipitation with sodium metabisulfite.
Thorium Separation	UTEVA® Resin	Extraction chromatography.
Thorium Recovery	> 95%	
Analytical Technique	ICP-MS	
Limit of Detection (LOD)	< 1 ng/g (ppb)	In the original gold sample.
Limit of Quantification (LOQ)	< 5 ng/g (ppb)	In the original gold sample.
Precision (RSD)	< 5%	At 10 ng/g concentration.

Experimental Protocols

Sample Digestion: Dissolution of the Gold Matrix

The initial and critical step is the complete dissolution of the gold sample to ensure all trace elements, including thorium, are brought into a soluble form. Aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid, is the standard reagent for dissolving gold.^{[1][2]}

Materials:

- Gold sample (up to 1 g)
- Concentrated Nitric Acid (HNO₃), trace metal grade
- Concentrated Hydrochloric Acid (HCl), trace metal grade
- Deionized water (18.2 MΩ·cm)
- Borosilicate glass beaker

- Hot plate

Procedure:

- Weigh approximately 1 g of the gold sample accurately and place it in a clean 250 mL borosilicate glass beaker.
- In a fume hood, carefully add 15 mL of concentrated HCl and 5 mL of concentrated HNO₃ to the beaker to create a 3:1 aqua regia solution.
- Gently heat the mixture on a hot plate at a low temperature (approximately 60-80°C). The gold will begin to dissolve, and reddish-brown fumes of nitrogen dioxide will be evolved.
- Continue heating gently until the gold is completely dissolved. The solution will be a clear, yellow-orange color, indicating the formation of tetrachloroauric(III) acid (HAuCl₄).
- Allow the solution to cool to room temperature.

Gold Matrix Removal: Selective Precipitation

The high concentration of gold in the digestate can cause significant matrix effects and interferences in the subsequent thorium analysis by ICP-MS.[3] Therefore, it is essential to remove the bulk of the gold matrix. This is achieved by the selective reduction of gold(III) ions to elemental gold, which precipitates out of the solution, while thorium remains in the aqueous phase. Sodium metabisulfite is an effective reducing agent for this purpose.

Materials:

- Aqua regia digest of the gold sample
- Sodium Metabisulfite (Na₂S₂O₅), analytical grade
- Deionized water
- Centrifuge and centrifuge tubes or filtration apparatus (e.g., vacuum filtration with a fine porosity filter paper)

Procedure:

- Carefully dilute the cooled aqua regia digest with deionized water to a total volume of approximately 100 mL. This reduces the acidity and prepares the solution for precipitation.
- Slowly add a saturated solution of sodium metabisulfite dropwise to the diluted digest while stirring gently. A brown precipitate of elemental gold will start to form.
- Continue adding the sodium metabisulfite solution until no further precipitation is observed. An excess of the reducing agent ensures the complete precipitation of gold.
- Allow the precipitate to settle for at least 4 hours, or preferably overnight, to ensure complete precipitation and coagulation of the fine gold particles.
- Separate the gold precipitate from the supernatant containing the thorium by either centrifugation followed by decantation of the supernatant, or by vacuum filtration through a fine porosity filter paper.
- Collect the supernatant, which now contains the thorium and other trace elements, for the next step.

Thorium Separation and Preconcentration: Extraction Chromatography

With the bulk of the gold matrix removed, the next step is to selectively separate and preconcentrate the thorium from the remaining solution. UTEVA® resin, which contains diamyl amylphosphonate (DAAP) as the active extractant, is highly selective for tetravalent actinides like thorium from nitric acid media.^[4]

Materials:

- Supernatant from the gold precipitation step
- Concentrated Nitric Acid (HNO₃), trace metal grade
- Hydrochloric Acid (HCl), trace metal grade
- UTEVA® resin cartridges

- Vacuum manifold or syringe for column chromatography

Procedure:

- **Matrix Adjustment:** Carefully evaporate the supernatant collected after gold precipitation to near dryness on a hot plate in a fume hood. This step removes excess hydrochloric acid and the reducing agent byproducts.
- **Redissolution:** Dissolve the residue in 10 mL of 8M nitric acid. This creates the optimal condition for thorium retention on the UTEVA resin.
- **Column Conditioning:** Condition a UTEVA® resin cartridge by passing 10 mL of 8M nitric acid through it.
- **Sample Loading:** Load the redissolved sample solution onto the conditioned UTEVA® resin cartridge. Thorium will be retained on the resin, while most other matrix elements will pass through.
- **Column Rinsing:** Rinse the cartridge with 10 mL of 8M nitric acid to remove any remaining matrix components.
- **Thorium Elution:** Elute the thorium from the resin by passing 15 mL of 5M hydrochloric acid through the cartridge. The thorium will be stripped from the resin and collected in a clean sample tube.

Final Analysis: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

The final eluate containing the purified and preconcentrated thorium is now ready for analysis by ICP-MS. This technique offers high sensitivity and low detection limits required for trace element analysis.

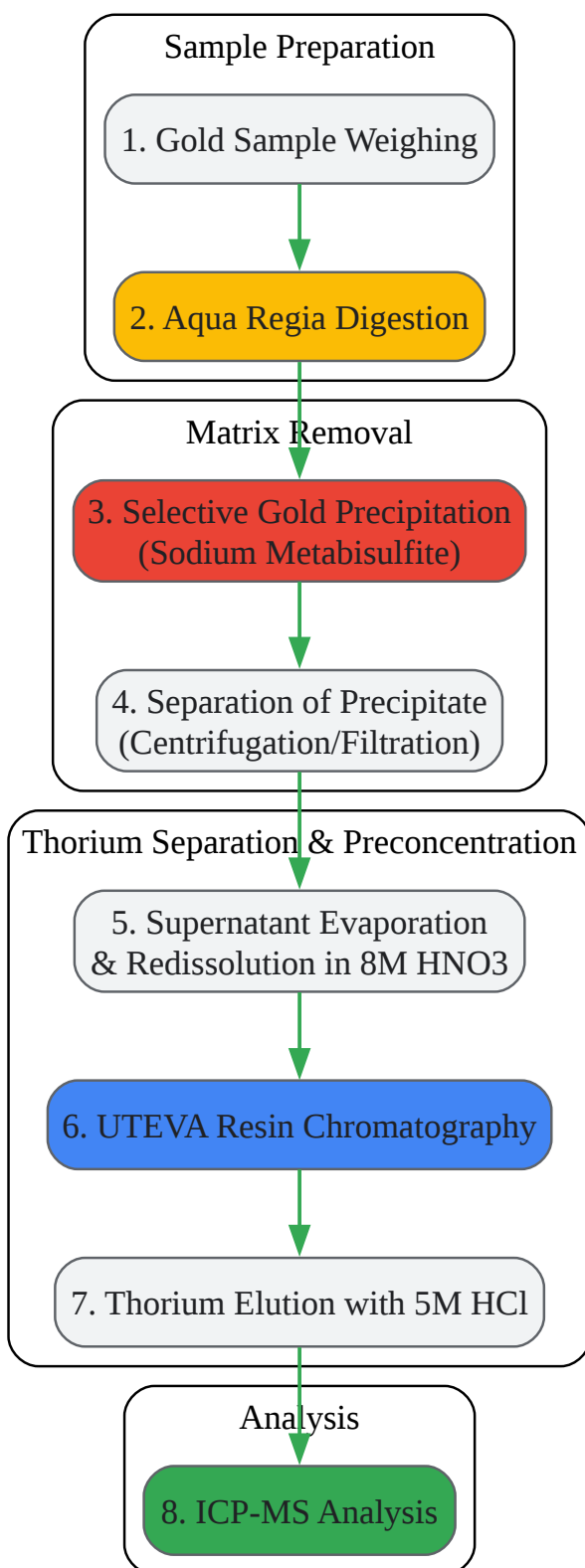
Procedure:

- Dilute the collected thorium eluate to a suitable volume with deionized water to ensure the acid concentration is compatible with the ICP-MS sample introduction system (typically < 5% acid).

- Prepare a series of thorium calibration standards in a similar acid matrix.
- Analyze the prepared sample and calibration standards using a properly tuned ICP-MS instrument. Monitor the isotope ^{232}Th for quantification.
- Calculate the concentration of thorium in the original gold sample by accounting for all dilution factors and the initial sample weight.

Visualizations

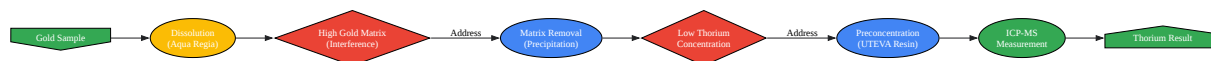
Experimental Workflow



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Caption: Workflow for trace thorium analysis in gold.

Logical Relationship of Analytical Steps



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Caption: Key challenges and solutions in the analytical process.

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